tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate

Lipophilicity Drug-likeness Physicochemical properties

Replacing the sulfonyl alkyl chain in piperidine-based drug candidates can inadvertently shift LogP and compromise target selectivity-methyl analogs may lack target residence time, while propyl/aryl groups risk metabolic instability. This compound delivers the optimal ethylsulfonyl substituent for balanced steric and electronic properties. • LogP 1.33 (0.11 units > methyl analog) for predictable CNS drug property tuning. • Integral to indole carboxamide IKK2 inhibitors (WO2007062318A2). • Shelf-stable Boc-protected amine; deprotects cleanly under TFA/DCM. • ≥95% purity ensures reliable stoichiometric control.

Molecular Formula C12H24N2O4S
Molecular Weight 292.4 g/mol
CAS No. 651056-52-9
Cat. No. B1502240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate
CAS651056-52-9
Molecular FormulaC12H24N2O4S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O4S/c1-5-19(16,17)14-8-6-10(7-9-14)13-11(15)18-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)
InChIKeyRELACDDSYRYHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate


tert-Butyl N-[1-(ethanesulfonyl)piperidin-4-yl]carbamate (CAS 651056-52-9, MW 292.39, C12H24N2O4S) is a synthetic organic compound classified as a tert-butyl carbamate-protected 4-aminopiperidine bearing an N-ethanesulfonyl substituent. It serves as a versatile intermediate in medicinal chemistry for constructing sulfonamide-containing bioactive molecules . The compound features a piperidine ring substituted at the 1-position with an ethanesulfonyl group (–SO2C2H5) and at the 4-position with a Boc-protected amine (–NHCO2tBu). This structural architecture is found in clinical-stage drug candidates targeting kinase inhibition, NMDA receptor modulation, and serine protease inhibition, positioning this compound as a strategic procurement choice for programs requiring a defined sulfonyl alkyl chain length with balanced lipophilicity [1].

1 Boc-protected 4-aminopiperidine intermediate for sulfonamide-containing molecule synthesis
2 Ethanesulfonyl substituent for balanced lipophilicity in kinase and protease inhibitor programs
3 Supports convergent synthetic strategies requiring orthogonal amine protection

Generic Substitution Failure


Within the tert-butyl N-[1-(sulfonyl)piperidin-4-yl]carbamate series, the sulfonyl substituent is not a passive structural feature but a primary determinant of physicochemical properties, target engagement, and downstream synthetic efficiency. Altering the alkyl chain length from methyl to propyl shifts ACD/LogP by approximately 0.2–0.5 units per methylene, directly impacting membrane permeability, solubility, and off-target binding . In protease inhibitor programs, ethylsulfonyl derivatives have demonstrated distinct selectivity profiles compared to phenylsulfonyl or mesitylsulfonyl counterparts, with the ethyl group providing an intermediate steric and electronic environment that is neither too small to compromise target residence time nor too large to introduce metabolic instability [1]. Simple interchange cannot preserve these finely tuned properties.

Chain length Methyl or propyl sulfonyl analogs alter LogP by over ±0.1 units, which may shift permeability and solubility profiles away from the ethylsulfonyl design space.
Selectivity Phenylsulfonyl or mesitylsulfonyl variants introduce bulkier steric environments; reported matriptase/hepsin selectivity profiles may not transfer directly.
Conformation The ethylsulfonyl group adds two rotatable bonds relative to methylsulfonyl; analog substitution changes entropic binding penalties and pharmacophore flexibility.

Differentiation from Analogs


Lipophilicity Tuning

The ethanesulfonyl compound (target) exhibits a calculated LogP of 1.33, which is 0.11 units higher than the methanesulfonyl analog (LogP = 1.22) based on ACD/Labs prediction and vendor-reported values . This incremental lipophilicity gain relative to the methyl analog is consistent with the addition of one methylene unit to the sulfonyl alkyl chain, while avoiding the larger LogP increase (approximately >0.5 units) expected for the propanesulfonyl congener (CAS 651056-54-1, MW 306.42) .

Lipophilicity Tuning
Cross-study comparable
ΔLogP = +0.11 vs. methylsulfonyl analog
Supports ethylsulfonyl as a midpoint for incremental lipophilicity tuning without the larger jumps of propyl or aryl analogs.
Calculated partition coefficient comparison; experimental LogD values require verification.
Lipophilicity Drug-likeness Physicochemical properties

Serine Protease Inhibitor Activity

In a series of piperidine carbamate peptidomimetic inhibitors of matriptase and hepsin, the 1-(ethylsulfonyl)piperidine-4-yl carbamate scaffold was evaluated alongside 1-(phenylsulfonyl)-, 1-(mesitylsulfonyl)-, and 1-acetyl-piperidine-4-yl carbamate derivatives [1]. The ethylsulfonyl-substituted compound was identified among multiple compounds showing potent activity against matriptase and hepsin with excellent selectivity over off-target serine proteases factor Xa and thrombin, demonstrating that the intermediate-sized ethylsulfonyl group can achieve a favorable potency-selectivity balance that may be compromised with bulkier aryl sulfonyl substituents.

Serine Protease Inhibitor Activity
Cross-study comparable
Retained in active compound set alongside diverse aryl sulfonyl derivatives in matriptase/hepsin assays
Reported selectivity context suggests ethylsulfonyl is compatible with target engagement; bulkier aryl groups may shift off-target profiles.
Exact IC50 values for individual sulfonyl variants require full-text access.
Serine protease inhibition Matriptase Hepsin Cancer therapeutics

IKK2 Kinase Inhibitor Pharmacophore

The 1-(ethylsulfonyl)piperidine moiety, for which CAS 651056-52-9 serves as the direct Boc-protected precursor, is incorporated into multiple indole carboxamide-based IKK2 (IKKβ) inhibitors disclosed in patent WO2007062318A2 [1]. These compounds target IKK2 for the treatment of rheumatoid arthritis, asthma, and COPD. The ethylsulfonyl group is a conserved element in the pharmacophore, and the patent synthesis utilizes intermediates structurally related to CAS 651056-52-9. This establishes a defined procurement rationale: researchers pursuing IKK2 inhibitor programs require the ethylsulfonyl variant specifically, not the methyl or propyl analogs, to reproduce the patented chemical matter.

IKK2 Kinase Inhibitor Pharmacophore
Class-level inference
1-(Ethylsulfonyl)piperidine scaffold explicitly used in IKK2 inhibitor patent WO2007062318A2
Structural fidelity to the disclosed intermediate is required to reproduce patented chemical matter; methyl or propyl analogs fall outside the SAR.
Differentiation is patent-derived, not potency-based.
IKK2 inhibitors Inflammatory disease Kinase inhibition Indole carboxamide

Conformational Flexibility Comparison

The target compound (MW 292.39) occupies a distinct position between the methylsulfonyl analog (MW 278.37) and the propanesulfonyl analog (MW 306.42) in terms of molecular weight . More critically, the number of rotatable bonds increases from 4 (methylsulfonyl analog, ACD/Labs prediction) to 6 (ethylsulfonyl analog, m.chem960.com calculation), representing a measurable increase in conformational flexibility that must be accounted for in structure-based design and pharmacophore modeling . The ethanesulfonyl compound thus provides an intermediate entropic penalty upon binding relative to the more rigid methylsulfonyl and the more flexible propanesulfonyl variants.

Conformational Flexibility Comparison
Cross-study comparable
ΔRotatable Bonds = +2 vs. methylsulfonyl; –1 vs. propanesulfonyl
Intermediate entropic penalty upon binding relative to more rigid methyl and more flexible propyl variants.
Calculated rotatable bond counts; ligand efficiency metrics require experimental validation.
Molecular weight Rotatable bonds Drug-likeness Lead optimization

Synthetic Precursor Utility

CAS 651056-52-9 is the immediate Boc-protected precursor to 1-(ethylsulfonyl)piperidin-4-amine (CAS 759456-76-3), a free amine building block used in SARS-CoV-2 inhibitor synthesis . The Boc group provides orthogonal protection during multi-step syntheses, enabling selective deprotection under mild acidic conditions (TFA/DCM) without affecting the sulfonamide linkage. This contrasts with the methylsulfonyl analog, where the smaller sulfonyl group may exhibit different acid stability profiles due to altered electron density at the piperidine nitrogen. The reported 91% yield for synthesis of the methylsulfonyl analog via sulfonylation of tert-butyl piperidin-4-ylcarbamate provides a benchmark against which the ethylsulfonyl variant can be compared.

Synthetic Precursor Utility
Supporting evidence
Immediate Boc-protected precursor to 1-(ethylsulfonyl)piperidin-4-amine used in antiviral research
Supports convergent synthesis: stable intermediate that can be deprotected on-demand for late-stage amine coupling.
Yield comparison with methylsulfonyl analog not directly available; synthetic route is analogous.
Synthetic intermediate Boc deprotection Amine building block SARS-CoV-2 inhibitors

Application Scenarios


IKK2 Inhibitor Lead Optimization

Based on patent WO2007062318A2 [1], the 1-(ethylsulfonyl)piperidine scaffold is integral to indole carboxamide IKK2 inhibitors for inflammatory diseases. Programs pursuing this chemical series must procure CAS 651056-52-9 as the optimal protected intermediate to access the ethylsulfonyl piperidine moiety. Substitution with methyl or propyl analogs would yield compounds outside the patented SAR and may abrogate IKK2 inhibitory activity.

Matriptase/Hepsin Inhibitor Development

The Damalanka et al. (2019) study [2] demonstrates that ethylsulfonyl-piperidine carbamates are active components of peptidomimetic matriptase/hepsin inhibitors with selectivity over factor Xa and thrombin. Research groups developing TTSP inhibitors should select the ethylsulfonyl variant when the target profile requires intermediate steric bulk that avoids the potential off-target liabilities associated with larger aryl sulfonyl groups.

LogP Fine-Tuning for Bioavailability

With a LogP of 1.33, the ethanesulfonyl compound provides a deliberate 0.11-unit lipophilicity increase over the methylsulfonyl analog (LogP 1.22) . For CNS drug discovery programs where LogP values between 1–3 are desirable for blood-brain barrier penetration, and for oral programs where every 0.1 LogP unit can affect solubility-limited absorption, the ethylsulfonyl building block offers quantifiable, predictable property tuning without the larger jumps associated with propyl or aryl substituents.

Orthogonal Boc Protection Strategy

CAS 651056-52-9 provides a shelf-stable, commercially available Boc-protected amine that can be selectively deprotected under standard acidic conditions (TFA in DCM) without disturbing the sulfonamide linkage . This is critical for convergent synthetic strategies where the 4-aminopiperidine nitrogen must be revealed late-stage for amide coupling, urea formation, or reductive amination. The material's reported purity of ≥95% from multiple vendors ensures reliable stoichiometric control in subsequent steps.

Application
Selection Property
Validation Focus
IKK2 Inhibitor Lead Optimization
Patent-defined ethylsulfonyl pharmacophore fidelity
IKK2 inhibitory activity in indole carboxamide series
Matriptase/Hepsin Inhibitor Development
Intermediate steric bulk for TTSP selectivity
Matriptase/hepsin vs. factor Xa/thrombin selectivity profile
LogP Fine-Tuning for Bioavailability
Quantifiable 0.11-unit LogP increment over methylsulfonyl
Permeability-solubility balance in target candidate profiling
Orthogonal Boc Protection Strategy
Shelf-stable protected amine with acid-labile Boc group
Deprotection efficiency and late-stage coupling yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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